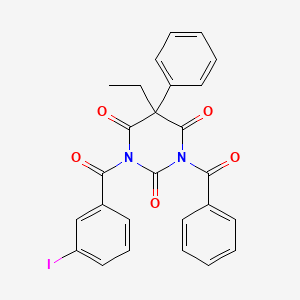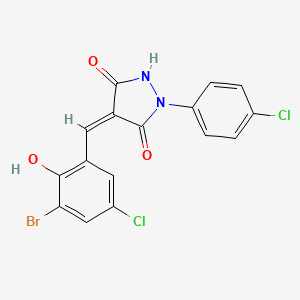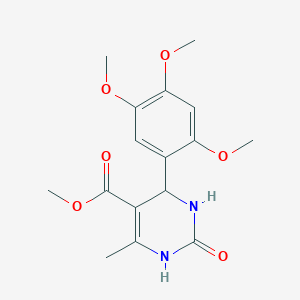
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BIPET, is a pyrimidine derivative that has been extensively studied for its potential applications in various fields of science. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been reported to induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to have various biochemical and physiological effects. In cancer cells, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to induce G2/M cell cycle arrest and inhibit cell proliferation. 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been reported to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. In bacterial cells, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to disrupt the bacterial cell membrane, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in various fields of science. However, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for lab experiments. It is highly sensitive to light and air, and its stability is affected by pH and temperature. Therefore, special care must be taken during the handling and storage of 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione.
Zukünftige Richtungen
There are several future directions for the study of 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. In medicinal chemistry, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based derivatives can be synthesized and tested for their anticancer and antibacterial properties. In material science, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based MOFs can be further studied for their gas storage and separation properties. In nanotechnology, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be used as a building block for the synthesis of more complex supramolecular structures. Moreover, the mechanism of action of 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be further investigated to understand its biochemical and physiological effects.
Synthesemethoden
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using different methods, including the condensation of ethyl acetoacetate, benzoyl chloride, and 3-iodobenzoyl chloride in the presence of triethylamine. Another method involves the reaction of ethyl acetoacetate, benzoyl chloride, and 3-iodobenzoic acid in the presence of sodium hydroxide. The synthesis of 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been achieved using a microwave-assisted method.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its potential applications in various fields of science, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its anticancer properties. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been investigated for its potential use as an antibacterial agent. In material science, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based MOFs have been studied for their gas storage and separation properties. In nanotechnology, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a building block for the synthesis of supramolecular structures.
Eigenschaften
IUPAC Name |
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19IN2O5/c1-2-26(19-13-7-4-8-14-19)23(32)28(21(30)17-10-5-3-6-11-17)25(34)29(24(26)33)22(31)18-12-9-15-20(27)16-18/h3-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJDIROGIKEJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)C(=O)C2=CC(=CC=C2)I)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19IN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5136288.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5136291.png)
![methyl 4-(3-{(2-furylmethyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5136309.png)
![7-(4-acetylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5136311.png)


![(4-ethoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B5136342.png)
![4-(5-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5136348.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(1H-indol-1-yl)-N-methylethanamine](/img/structure/B5136357.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)


